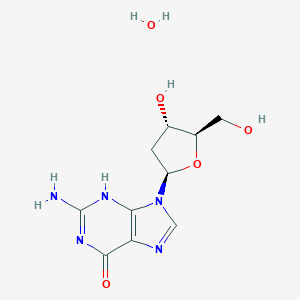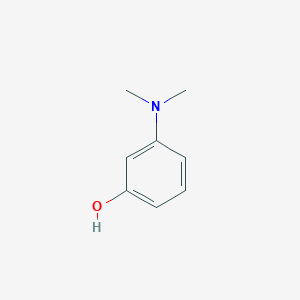
2'-Desoxiguanosina monohidrato
Descripción general
Descripción
2’-Deoxyguanosine monohydrate is a purine nucleoside that plays a crucial role in the structure and function of deoxyribonucleic acid (DNA). It consists of the purine base guanine linked to a deoxyribose sugar, with a single water molecule associated with it. This compound is essential in various biological processes, including DNA replication and repair .
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine monohydrate has a wide range of applications in scientific research:
Mecanismo De Acción
2’-Deoxyguanosine monohydrate exerts its effects primarily through its incorporation into DNA. Upon phosphorylation, it forms deoxyguanosine triphosphate, which is then utilized by DNA polymerases during DNA synthesis. The compound’s electron-rich nature makes it susceptible to oxidative damage, which can lead to the formation of oxidized derivatives that serve as biomarkers for oxidative stress .
Similar Compounds:
Guanosine: Similar to 2’-deoxyguanosine but contains a hydroxyl group at the 2’ position of the ribose sugar.
2’-Deoxyadenosine: Another deoxyribonucleoside with adenine as the base.
2’-Deoxycytidine: Contains cytosine as the base.
Uniqueness: 2’-Deoxyguanosine monohydrate is unique due to its specific role in DNA synthesis and repair. Its susceptibility to oxidative damage makes it a valuable tool for studying oxidative stress and its effects on nucleic acids .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2’-Deoxyguanosine monohydrate is involved in several biochemical reactions. Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA . It interacts with enzymes such as deoxyguanosine kinase and proteins involved in DNA synthesis . The nature of these interactions is primarily through binding and enzymatic conversion .
Cellular Effects
2’-Deoxyguanosine monohydrate has significant effects on various types of cells and cellular processes. It has been used to study its effect on mitochondrial DNA copy number in deoxyguanosine kinase mutant zebrafish . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyguanosine monohydrate involves its conversion into dGTP, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2’-Deoxyguanosine monohydrate is involved in the metabolic pathway that leads to the formation of dGTP, which is used in DNA synthesis . This pathway involves interactions with enzymes such as deoxyguanosine kinase .
Transport and Distribution
The transport and distribution of 2’-Deoxyguanosine monohydrate within cells and tissues involve its conversion into dGTP, which is then used in DNA synthesis
Subcellular Localization
Given its role in DNA synthesis, it is likely to be found in the nucleus where DNA replication occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyguanosine monohydrate can be achieved through enzymatic methods. One efficient approach involves a one-pot cascade reaction using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum. This method employs thymidine and guanine as substrates, resulting in a high yield of 2’-deoxyguanosine .
Industrial Production Methods: Industrial production of 2’-deoxyguanosine monohydrate often utilizes whole-cell catalysis. This method involves the use of engineered enzymes to enhance the efficiency and yield of the synthesis process. The reaction typically takes place in a Tris-HCl buffer at a controlled temperature and pH, with the addition of magnesium chloride to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyguanosine monohydrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Phosphorylation: Kinases and adenosine triphosphate are typically used in phosphorylation reactions.
Major Products:
Oxidation: 8-oxo-7,8-dihydro-2’-deoxyguanosine.
Phosphorylation: Deoxyguanosine triphosphate.
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-FPKZOZHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036032 | |
| Record name | 2'-Deoxyguanosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207121-55-9, 312693-72-4 | |
| Record name | 2′-Deoxyguanosine hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2´-Deoxyguanosine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)









